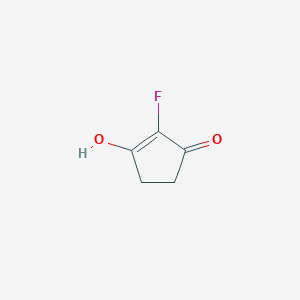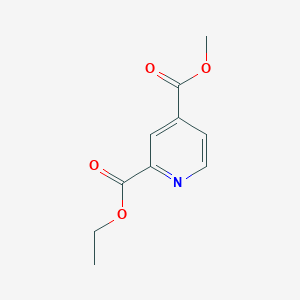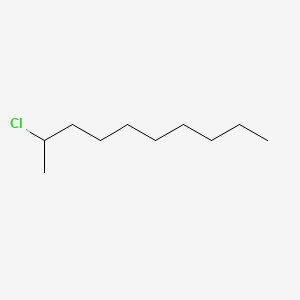
2-Chlorodecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chlorodecane is an organic compound with the molecular formula C₁₀H₂₁Cl. It is a chlorinated alkane, specifically a decane molecule where one hydrogen atom has been replaced by a chlorine atom at the second carbon position. This compound is used in various chemical reactions and industrial applications due to its reactivity and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Chlorodecane can be synthesized through the chlorination of decane. This process involves the substitution of a hydrogen atom in decane with a chlorine atom. The reaction typically requires the presence of a radical initiator, such as ultraviolet light or a peroxide, to generate chlorine radicals that facilitate the substitution reaction.
Industrial Production Methods
In an industrial setting, this compound is produced by the direct chlorination of decane using chlorine gas. The reaction is carried out under controlled conditions to ensure the selective substitution at the second carbon position. The process may involve the use of catalysts and specific reaction conditions to optimize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Chlorodecane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Elimination Reactions: It can undergo elimination reactions to form alkenes.
Oxidation and Reduction: While less common, it can be involved in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include hydroxide ions, alkoxide ions, and amines. The reactions are typically carried out in polar solvents such as water or alcohols.
Elimination Reactions: Strong bases like potassium tert-butoxide are used to induce elimination reactions, often in aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Substitution Reactions: Products include alcohols, ethers, and amines, depending on the nucleophile used.
Elimination Reactions: The major product is 1-decene, formed by the removal of a hydrogen atom and the chlorine atom.
Aplicaciones Científicas De Investigación
2-Chlorodecane is used in various scientific research applications, including:
Chemistry: It serves as a starting material or intermediate in the synthesis of more complex organic compounds.
Biology: It is used in studies involving the metabolism of chlorinated hydrocarbons and their effects on biological systems.
Medicine: Research on its potential effects and interactions with biological molecules.
Industry: It is used in the production of surfactants, lubricants, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Chlorodecane involves its reactivity as a chlorinated hydrocarbon. In biological systems, it can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can interact with cellular components, potentially causing toxic effects. The primary pathways include hydroxylation and dechlorination, with the formation of intermediate compounds that can further react within the body.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Chlorodecane
- 3-Chlorodecane
- 2-Chloroundecane
Comparison
2-Chlorodecane is unique due to the position of the chlorine atom at the second carbon, which influences its reactivity and the types of reactions it undergoes. Compared to 1-Chlorodecane, which has the chlorine atom at the first carbon, this compound exhibits different substitution and elimination reaction pathways. The position of the chlorine atom also affects its physical properties, such as boiling point and solubility.
Propiedades
Número CAS |
1002-56-8 |
|---|---|
Fórmula molecular |
C10H21Cl |
Peso molecular |
176.72 g/mol |
Nombre IUPAC |
2-chlorodecane |
InChI |
InChI=1S/C10H21Cl/c1-3-4-5-6-7-8-9-10(2)11/h10H,3-9H2,1-2H3 |
Clave InChI |
OOZCPPCMBPSCDZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC(C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


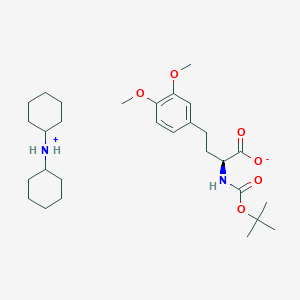

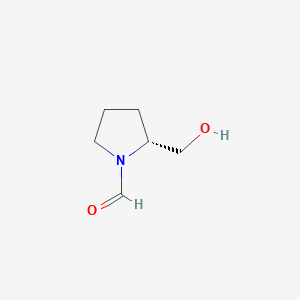
![2-Methyl-3-(2-methylpyrrolo[2,1-f][1,2,4]triazin-7-yl)propanoicacid](/img/structure/B13024845.png)
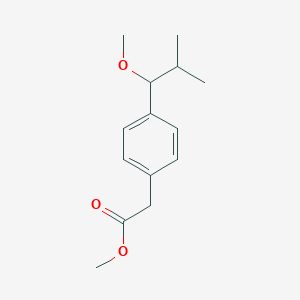
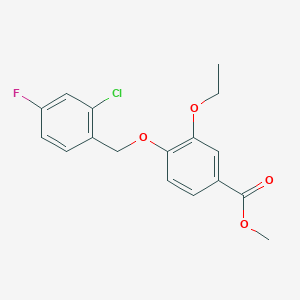
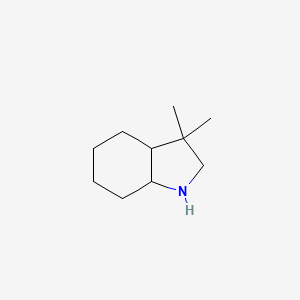
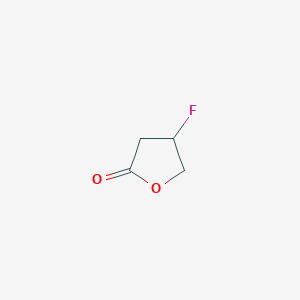
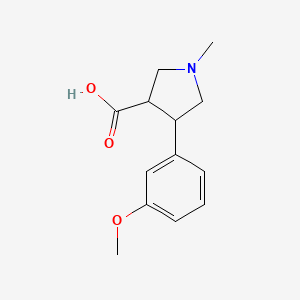
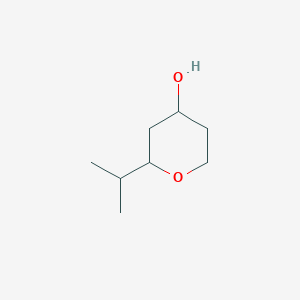
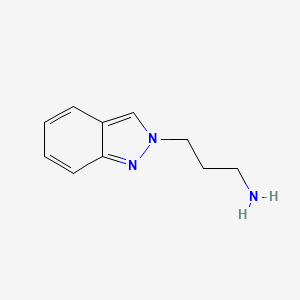
![(6S,9aS)-8-(3,5-Dichloro-2-(dimethylamino)benzyl)-N-(2,3-dimethoxybenzyl)-6-(4-hydroxybenzyl)-2-methyl-4,7-dioxooctahydro-1H-pyrazino[2,1-c][1,2,4]triazine-1-carboxamide](/img/structure/B13024904.png)
